molecular formula C17H19FN2O2 B4711009 2-(2-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE

2-(2-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4711009
M. Wt: 302.34 g/mol
InChI Key: RKKOILHLQUPNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-1-[4-(2-furylmethyl)piperazino]-1-ethanone is a complex organic compound that features a fluorophenyl group, a furylmethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-1-[4-(2-furylmethyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with 4-(2-furylmethyl)piperazine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-[4-(2-furylmethyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-1-[4-(2-furylmethyl)piperazino]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1-[4-(2-furylmethyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenyl compounds: Includes compounds like 2-fluoroamphetamine and 2-fluorobenzoic acid.

    Piperazine derivatives: Includes compounds like 1-(2-furylmethyl)piperazine and 1-(2-fluorophenyl)piperazine.

Uniqueness

2-(2-Fluorophenyl)-1-[4-(2-furylmethyl)piperazino]-1-ethanone is unique due to the combination of its fluorophenyl and furylmethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c18-16-6-2-1-4-14(16)12-17(21)20-9-7-19(8-10-20)13-15-5-3-11-22-15/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKOILHLQUPNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(2-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-(2-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-(2-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-(2-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.